

Solubility of 5-Nitronicotinic acid in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitronicotinic acid

Cat. No.: B120788

[Get Quote](#)

Technical Guide: Solubility Profile of 5-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **5-nitronicotinic acid**. While quantitative solubility data in common organic solvents is not readily available in published literature, this document outlines the known physicochemical properties of the compound. Furthermore, it details standardized experimental protocols for determining the solubility of **5-nitronicotinic acid**, enabling researchers to generate precise and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

5-Nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological studies. Solubility dictates the bioavailability of a compound and influences its handling and processing in a laboratory and industrial setting. This guide provides the foundational information and methodologies required to establish a comprehensive solubility profile for **5-nitronicotinic acid**.

Physicochemical Properties of 5-Nitronicotinic Acid

A summary of the known physical and chemical properties of **5-nitronicotinic acid** is presented in Table 1. This data serves as a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of **5-Nitronicotinic Acid**

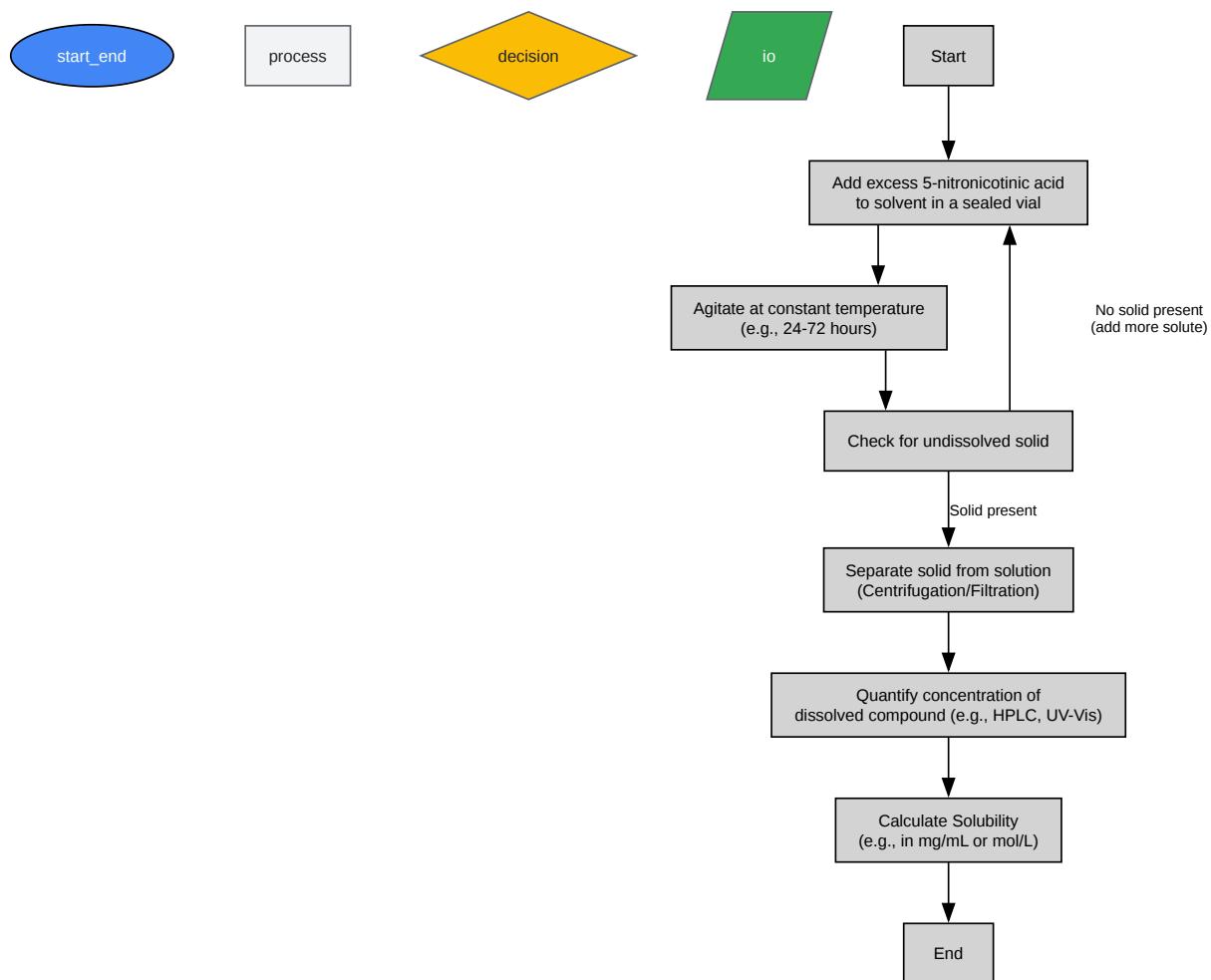
Property	Value	Source
Synonyms	5-Nitro-3-pyridinecarboxylic acid, 3-Carboxy-5-nitropyridine	[1] [2]
CAS Number	2047-49-6	[3] [4]
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[1] [3]
Molecular Weight	168.11 g/mol	[1] [2]
Melting Point	171-173 °C	[5]
Boiling Point	369.5 °C at 760 mmHg	[2] [3]
Density	1.57 g/cm ³	[3]
Appearance	White crystalline solid	[1]

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the equilibrium solubility of **5-nitronicotinic acid** in various organic solvents. The most common and reliable method is the shake-flask method, which determines the thermodynamic solubility.[\[6\]](#)

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound (solute) to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant.[\[6\]](#)[\[7\]](#) The concentration of the solute in the saturated solution is then


determined analytically, which represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment

- **5-Nitronicotinic acid** (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining the solubility of **5-nitronicotinic acid** is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **5-nitronicotinic acid**.

Step-by-Step Procedure

- Preparation: Add an excess amount of **5-nitronicotinic acid** to a series of vials, each containing a known volume of a different organic solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][6]
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[1]
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
- Quantification: Analyze the concentration of **5-nitronicotinic acid** in the diluted samples using a validated analytical method.
 - High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying carboxylic acids.[8][9] A calibration curve should be prepared using standard solutions of **5-nitronicotinic acid** of known concentrations.
 - UV-Vis Spectrophotometry: If **5-nitronicotinic acid** has a distinct chromophore, UV-Vis spectrophotometry can be a simpler method for quantification.[10] A calibration curve must be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λ_{max}).
- Calculation: The solubility (S) is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

$$S \text{ (mg/mL)} = \text{Measured Concentration (mg/mL)} \times \text{Dilution Factor}$$

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Example of Solubility Data Presentation for **5-Nitronicotinic Acid** at 25 °C

Solvent	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Methanol	Experimental Value	Calculated Value	HPLC
Ethanol	Experimental Value	Calculated Value	HPLC
Acetone	Experimental Value	Calculated Value	HPLC
Acetonitrile	Experimental Value	Calculated Value	HPLC
Dimethyl Sulfoxide	Experimental Value	Calculated Value	HPLC
Ethyl Acetate	Experimental Value	Calculated Value	HPLC
Dichloromethane	Experimental Value	Calculated Value	HPLC
Water	Experimental Value	Calculated Value	HPLC

Conclusion

While specific quantitative solubility data for **5-nitronicotinic acid** in common organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The detailed experimental protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC, will enable researchers to generate reliable and reproducible solubility data. This information is fundamental for the effective utilization of **5-nitronicotinic acid** in drug development and other scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. biorelevant.com [biorelevant.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Solubility of 5-Nitronicotinic acid in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120788#solubility-of-5-nitronicotinic-acid-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com